

Application Notes and Protocols: Dog-IM4 LNP Formulation for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) has emerged as a revolutionary platform for vaccines and therapeutics. Lipid nanoparticles (LNPs) are the leading non-viral delivery system for mRNA, offering protection from degradation and facilitating cellular uptake. The novel ionizable lipid, **Dog-IM4**, has been developed to enhance the stability and immunogenicity of mRNA-LNP formulations. **Dog-IM4** features an imidazole head group, a dioleoyl lipid tail, and a polyoxyethylene spacer.[1][2][3][4][5] This document provides detailed protocols for the formulation of **Dog-IM4** LNPs encapsulating mRNA, along with methods for their physicochemical characterization and data from in vivo efficacy studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Dog-IM4** LNP formulations from published studies.

Table 1: Physicochemical Characteristics of Dog-IM4 LNPs



Parameter	Value
Ionizable Lipid	Dog-IM4
Molar Ratio (Dog-IM4:DSPC:Cholesterol:DMG-PEG)	50:10:38.5:1.5
Apparent pKa	5.6
Average Particle Size (nm)	130 - 184
Polydispersity Index (PDI)	< 0.1
mRNA Encapsulation Efficiency (%)	~65% - >95%

Table 2: Stability of Dog-IM4 LNPs Storing hEPO mRNA in PBS

Storage Temperature (°C)	Time (weeks)	Change in Particle Size (nm)	mRNA Integrity	In Vivo Activity Loss (%)
4	25	Stable	High	< 20%
25	18	Increase from 130 to 150	Degraded	Not reported
37	18	Increase from 130 to 150	Degraded	Not reported

Table 3: In Vivo Performance of **Dog-IM4** LNPs



Application	Model	mRNA Target	Key Findings
Vaccination	Mice & Cynomolgus Macaques	Influenza HA	Induced high and persistent antibody titers.
Protein Expression	BALB/c Mice	hEPO & FLuc	Demonstrated robust protein expression.
Biodistribution	Mice & Non-human Primates	mRNA-HA	Persisted at the injection site for a longer duration compared to MC3 LNPs.

Experimental ProtocolsPreparation of Dog-IM4 LNP Formulation

This protocol describes the formulation of **Dog-IM4** LNPs encapsulating mRNA using microfluidic mixing.

Materials:

- **Dog-IM4** (ionizable lipid)
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
- mRNA of interest
- Ethanol (200 proof, anhydrous)
- 50 mM Citrate Buffer (pH 4.0)
- Phosphate Buffered Saline (PBS), pH 7.4



- NanoAssemblr™ microfluidic mixing instrument (or equivalent)
- Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)

Procedure:

- Lipid Stock Preparation:
 - Dissolve Dog-IM4, DSPC, cholesterol, and DMG-PEG2000 in ethanol to prepare individual stock solutions.
 - Combine the lipid stock solutions in ethanol to achieve a final molar ratio of 50:10:38.5:1.5
 (Dog-IM4:DSPC:Cholesterol:DMG-PEG).
 - The total lipid concentration in the ethanol phase should be 20 mg/mL.
- mRNA Solution Preparation:
 - Dissolve the mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.265 mg/mL.
- Microfluidic Mixing:
 - Set up the NanoAssemblr™ instrument according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
 - Set the flow rate ratio of the aqueous to alcoholic phase at 3:1.
 - Set the combined final flow rate to 4 mL/min.
 - Initiate the mixing process to form the LNPs. The resulting mixture will have an approximate N/P ratio of 6.
- Dialysis:
 - Transfer the LNP solution to a dialysis cassette.



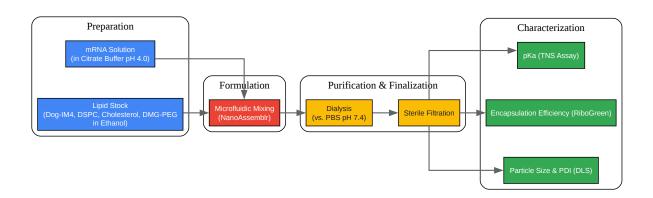
- Dialyze against sterile PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and unencapsulated mRNA.
- Sterilization and Storage:
 - Filter the dialyzed LNP solution through a 0.22 μm sterile filter.
 - Store the final Dog-IM4 LNP formulation at 4°C under nitrogen.

Physicochemical Characterization of Dog-IM4 LNPs

- a) Particle Size and Polydispersity Index (PDI) Measurement:
- Dilute the LNP formulation in PBS.
- Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS) (e.g., Zetasizer).
- b) mRNA Encapsulation Efficiency:
- Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen®).
- Measure the fluorescence of the LNP sample before and after the addition of a membranedisrupting agent (e.g., Triton X-100).
- The encapsulation efficiency is calculated as: EE (%) = [(Fluorescence_total Fluorescence_free) / Fluorescence_total] x 100
- c) pKa Determination:
- Use a pH-sensitive fluorescent probe (e.g., TNS dye).
- Measure the fluorescence intensity of the LNP solution across a range of pH values.
- The pKa is the pH at which 50% of the ionizable lipid is protonated, determined by the inflection point of the fluorescence curve.

Visualizations

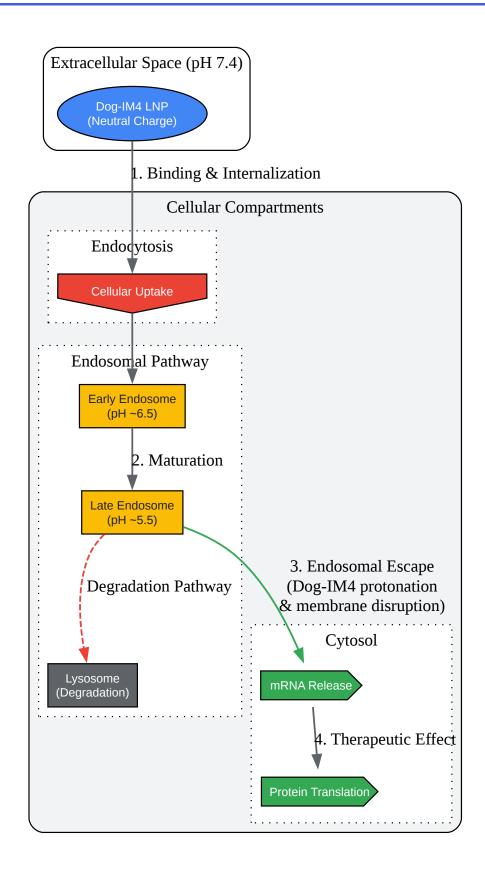




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Caption: Experimental workflow for **Dog-IM4** LNP formulation and characterization.





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Caption: General mechanism of LNP cellular uptake and mRNA endosomal escape.



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- To cite this document: BenchChem. [Application Notes and Protocols: Dog-IM4 LNP Formulation for mRNA Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11928210#dog-im4-Inp-formulation-protocol-formrna]

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